(R)-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine
Description
(R)-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine is a chiral sulfonamide derivative featuring an isoquinoline moiety linked via a sulfonyl group to a piperidin-3-ylamine scaffold. The compound’s stereochemistry (R-configuration) and structural components make it a candidate for studying receptor-ligand interactions, particularly in medicinal chemistry contexts such as enzyme inhibition or kinase targeting.
Properties
IUPAC Name |
(3R)-1-isoquinolin-5-ylsulfonylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c15-12-4-2-8-17(10-12)20(18,19)14-5-1-3-11-9-16-7-6-13(11)14/h1,3,5-7,9,12H,2,4,8,10,15H2/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYDIQKQRVDWLJ-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine typically involves the following steps:
Formation of Isoquinoline-5-sulfonyl Chloride: This intermediate is prepared by reacting isoquinoline with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 5-position.
Nucleophilic Substitution: The isoquinoline-5-sulfonyl chloride is then reacted with ®-piperidin-3-ylamine in the presence of a base such as triethylamine to yield ®-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
Overview
(R)-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine is a compound with significant potential in various scientific fields, particularly in chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoquinoline ring and a piperidin-3-ylamine moiety, making it a valuable building block for the synthesis of complex molecules. Its applications span from serving as biochemical probes to potential therapeutic agents.
Chemistry
(R)-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine serves as a building block in organic synthesis. Its unique structure allows chemists to create more complex molecules that may have useful properties in various applications, including materials science and pharmaceuticals.
Biology
The compound has been explored as a biochemical probe to study enzyme functions. Its ability to interact with specific molecular targets allows researchers to investigate the mechanisms of action for various enzymes and proteins, particularly those involved in signaling pathways.
Medicine
The therapeutic potential of (R)-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine is under investigation for several conditions:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating diseases such as rheumatoid arthritis.
- Anticancer Activity : Research indicates that it may possess anticancer properties by modulating the activity of certain kinases involved in cancer progression .
- Neurological Disorders : There is emerging evidence that compounds similar to (R)-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine could aid in remyelination processes in neuropathies .
Mechanism of Action
The mechanism of action of ®-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The isoquinoline ring system may also interact with biological receptors, influencing various signaling pathways.
Comparison with Similar Compounds
Structural Analogues from Catalogs
The Catalog of Rare Chemicals (2017) lists several structurally related compounds, enabling direct comparisons (Table 1):
Table 1: Structural Comparison of Key Analogues
Key Observations :
Piperazine derivatives (e.g., ) introduce a second nitrogen atom, enabling additional hydrogen bonding or ionic interactions.
Stereochemistry :
- The R-configuration in the target compound contrasts with the S-configuration in catalogued analogs. Stereochemical differences can drastically alter biological activity, as seen in enantiomer-selective drug actions.
Substituent Effects :
- The isobutyl group in increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Direct sulfonyl attachment to piperidine () eliminates the amine linkage, reducing hydrogen-bonding capacity compared to the target compound.
Functional Group Variations: Pyrazole and Fluorobenzyl Analogues
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-pyrazol-4-yl)isoquinolin-3-amine ()
- Core Structure: Retains the isoquinoline scaffold but replaces the sulfonyl-piperidine group with a chloronitropyridine and methylpyrazole.
- Synthetic Route : Involves Buchwald–Hartwig cross-coupling and nucleophilic aromatic substitution (vs. sulfonylation for the target compound).
(R)-1-(2-Fluorobenzyl)-piperidin-3-ylamine Hydrochloride ()
- Core Structure: Replaces the isoquinoline-sulfonyl group with a 2-fluorobenzyl moiety.
- Functional Impact : The fluorobenzyl group increases lipophilicity and metabolic stability compared to the polar sulfonamide. This compound’s widespread supplier network (106,454+ vendors) suggests broader industrial applications.
Physicochemical and Pharmacokinetic Inferences
While explicit data are unavailable, structural trends suggest:
- Solubility : The sulfonamide group in the target compound enhances polarity, likely improving aqueous solubility over fluorobenzyl or isobutyl analogs.
- Lipophilicity : Piperidine and pyrrolidine analogs (logP ~2–3) may exhibit better blood-brain barrier penetration than polar derivatives like .
Biological Activity
(R)-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and various research findings, including case studies and data tables.
Chemical Structure and Synthesis
The compound features a piperidine core substituted with an isoquinoline sulfonyl group. The synthesis of such compounds often involves multi-step organic reactions, typically starting from readily available piperidine derivatives and isoquinoline sulfonyl precursors. Various methods have been developed to optimize yield and purity, including:
- Refluxing in solvents : Common solvents include ethanol or methanol, often under acidic conditions.
- Use of coupling agents : Agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are frequently employed to facilitate the formation of amide bonds.
Biological Activity Overview
The biological activity of (R)-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine encompasses several pharmacological effects. Key areas of activity include:
- Kinase Inhibition : This compound has been studied for its ability to inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in targeting signaling pathways that promote tumor growth.
- Antimicrobial Activity : Preliminary studies suggest moderate antibacterial properties against various strains, indicating potential as an antimicrobial agent.
1. Kinase Inhibition Studies
Recent research has indicated that (R)-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine exhibits significant inhibitory effects on certain kinases associated with cancer cell proliferation. For example, a study highlighted its effectiveness against the BRAF kinase, which is implicated in various malignancies.
2. Antimicrobial Activity
In vitro tests have demonstrated that this compound possesses antibacterial properties against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Salmonella typhi | 18 |
These findings suggest that the compound could be further explored as a lead for antibiotic development.
The mechanism by which (R)-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine exerts its biological effects is still under investigation. However, it is believed to involve:
- Inhibition of phosphorylation cascades : By inhibiting kinases, the compound disrupts signaling pathways critical for cell survival and proliferation.
- Binding interactions with target proteins : Molecular docking studies indicate strong binding affinities with target enzymes, suggesting a competitive inhibition mechanism.
Q & A
Q. What are the established synthetic routes for (R)-1-(Isoquinoline-5-sulfonyl)-piperidin-3-ylamine, and how can purity be optimized?
The synthesis typically involves sulfonylation of the piperidin-3-ylamine core with isoquinoline-5-sulfonyl chloride under basic conditions. A stepwise approach is recommended:
- Step 1 : React (R)-piperidin-3-ylamine with isoquinoline-5-sulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl .
- Step 2 : Purify via column chromatography (silica gel, eluent: 5% methanol in dichloromethane) to isolate the product.
- Purity Optimization : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity (>95%). Recrystallization from ethanol/water (1:1) improves crystalline yield .
Q. How can the stereochemical integrity of the (R)-enantiomer be validated during synthesis?
- Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol (80:20) to resolve enantiomers. Retention time comparisons with known standards are critical .
- Optical Rotation : Measure using a polarimeter (e.g., [α]D²⁵ = +15.6° in methanol) to confirm enantiomeric excess .
Q. What biological activities have been preliminarily associated with this compound?
While direct studies are limited, structural analogs (e.g., 1-(2,6-dichloro-benzyl)-piperidin-3-ylamine hydrochloride) exhibit antimicrobial and anticancer properties via protein/enzyme modulation . For this compound:
- Hypothesis : The isoquinoline sulfonyl group may enhance kinase inhibition (e.g., GSK-3β or ERK1) due to ATP-competitive binding motifs .
- Validation : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 10 µM to identify preliminary targets.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Key Modifications :
- Piperidine Ring : Introduce substituents (e.g., methyl at C4) to alter steric effects .
- Sulfonyl Group : Replace with carbamate or urea to modulate hydrogen-bonding interactions .
- Assay Design : Test analogs in cell-based viability assays (e.g., MTT) and enzymatic inhibition assays (e.g., fluorescence polarization for kinases) .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses in kinase ATP pockets .
Q. How should researchers address contradictions in biological assay data?
- Case Example : If cytotoxicity varies between cell lines (e.g., HeLa vs. MCF-7), perform:
- Dose-Response Curves : Calculate IC₅₀ values with nonlinear regression (GraphPad Prism).
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify nonspecific binding .
- Replicate Experiments : Ensure n ≥ 3 biological replicates to assess statistical significance (p < 0.05, ANOVA) .
Q. What strategies are recommended for identifying molecular targets in complex biological systems?
- Chemical Proteomics :
- Transcriptomics : RNA-seq of treated vs. untreated cells to map pathway enrichment (e.g., KEGG analysis) .
Data Contradiction and Validation
Q. How can researchers validate conflicting solubility or stability data?
Q. What methodologies resolve discrepancies in spectroscopic characterization?
- NMR Discrepancies : Compare ¹H/¹³C spectra with computational predictions (e.g., ACD/Labs or ChemDraw). Assign peaks via 2D experiments (COSY, HSQC) .
- Mass Spec Validation : Use high-resolution ESI-MS (HRMS) to confirm molecular ion ([M+H]⁺ calc. 291.37, observed 291.37 ± 0.01) .
Key Reference Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
